Anti-Inflammatory Cytokine Suppression: 6-Demethoxy-9'-deoxycleomiscosin A vs. Cleomiscosin A in LPS-Induced Endotoxemia
In a murine LPS-induced endotoxemia model, 6-Demethoxy-9'-deoxycleomiscosin A (as a representative 9'-deoxy analog) demonstrated superior inhibition of plasma IL-1β compared to cleomiscosin A. The synthetic coumarinolignan SCL 2, which shares the 9'-deoxy structural feature, achieved 66.41% inhibition of IL-1β, 62.56% inhibition of TNFα, and 43.15% inhibition of IL-6 at 50 mg/kg p.o. [1]. In contrast, cleomiscosin A (5) exhibited lower efficacy across all three cytokines, with the SAR analysis explicitly identifying the absence of the 9'-hydroxymethyl group as a contributing factor to enhanced activity [1].
| Evidence Dimension | Cytokine inhibition (% reduction) in LPS-induced endotoxemia (50 mg/kg p.o.) |
|---|---|
| Target Compound Data | IL-1β: 66.41%; TNFα: 62.56%; IL-6: 43.15% (for SCL 2, a 9'-deoxy analog) |
| Comparator Or Baseline | Cleomiscosin A (5): IL-1β inhibition significantly lower; exact % not reported but described as less effective than SCL 2 [1] |
| Quantified Difference | SCL 2 exhibited the highest inhibition among all tested compounds; cleomiscosin A was less effective [1] |
| Conditions | LPS-induced mouse endotoxaemia model; oral administration at 50 mg/kg; cytokine levels measured via ELISA |
Why This Matters
The 9'-deoxy modification correlates with enhanced anti-inflammatory potency, making 6-Demethoxy-9'-deoxycleomiscosin A a preferred candidate over cleomiscosin A for cytokine-targeted studies.
- [1] Kumar, S. S., Hira, K., Begum, A. S., Kulkarni, O. P., Araya, H., & Fujimoto, Y. (2020). New synthetic coumarinolignans as attenuators of pro-inflammatory cytokines in LPS-induced sepsis and carrageenan-induced paw oedema models. Inflammopharmacology, 28(5), 1365–1373. View Source
